CK-2-68

概要

説明

CK-2-68 is a potent inhibitor of the alternative NADH dehydrogenase (PfNDH2) in the mitochondrial respiratory chain of the malaria parasite Plasmodium falciparum . This compound has garnered significant attention due to its potential antimalarial efficacy, making it a valuable tool in the fight against malaria .

準備方法

The synthesis of CK-2-68 involves several steps, including the preparation of intermediate compounds and their subsequent reactions under specific conditions. The detailed synthetic routes and reaction conditions are proprietary and often involve complex organic synthesis techniques . Industrial production methods for this compound are not widely documented, but they likely involve large-scale synthesis and purification processes to ensure the compound’s purity and efficacy .

化学反応の分析

Binding Mechanism to Cytochrome bc₁ Complex (Complex III)

CK-2-68 binds specifically to the quinol oxidation (Q<sub>P</sub>) site of mitochondrial Complex III, as revealed by cryo-EM structures of the bovine Complex III–this compound complex . Key interactions include:

- Quinolone moiety (A and B rings): Anchors deeply in the hydrophobic Q<sub>P</sub> active site, forming a hydrogen bond (2.77 Å) between the 4-oxo group and the protonated His161 of the iron-sulfur protein (ISP) subunit .

- C and D rings: Extend into the access portal of the Q<sub>P</sub> pocket, engaging in van der Waals interactions with less conserved residues. The trifluoromethoxy benzene (D ring) occupies a region critical for species-selective inhibition .

This binding arrests the motion of the ISP subunit, preventing electron transfer to cytochrome c₁—a mechanism shared with Pf-type Complex III inhibitors like atovaquone .

Species-Selective Inhibition

This compound shows preferential binding to Plasmodium falciparum Complex III (Pfbc1) over bovine mitochondrial Complex III (Btbc1). Structural comparisons highlight:

| Feature | Pfbc1 Interaction | Btbc1 Interaction |

|---|---|---|

| Quinolone positioning | Deeper embedding in conserved active site | Partial exposure due to access portal differences |

| Access portal residues | Favorable for C/D ring interactions | Less favorable hydrophobic interactions |

| Glu residue conformation | Stabilizes ISPHis161 interaction | Adopts "out-conformation" reducing affinity |

These differences explain this compound’s wide therapeutic window and resistance mutations in Plasmodium (e.g., cyt bGlu261 substitutions) .

Resistance Mechanisms

Resistance-conferring mutations in Plasmodium map to residues near the Q<sub>P</sub> site:

- Cyt bGlu261PF: Substitutions disrupt hydrogen bonding with ISPHis161, reducing inhibitor affinity .

- Access portal mutations (e.g., Phe267Leu): Alter van der Waals interactions with the C/D rings, weakening binding .

Comparative Inhibition Kinetics

This compound’s inhibition kinetics align with other Q<sub>P</sub> site inhibitors but differ in key aspects:

| Inhibitor | Binding Site | Key Interaction | Species Selectivity |

|---|---|---|---|

| This compound | Q<sub>P</sub> site | ISPHis161 hydrogen bond | High (Pfbc1 > Btbc1) |

| Atovaquone | Q<sub>P</sub> site | Chlorophenyl-cyclohexyl tail interactions | Moderate |

| Stigmatellin | Q<sub>P</sub> site | Direct engagement with cyt bGlu271 | Low |

The absence of a functional group at position 8 (unlike stigmatellin) limits this compound’s direct interaction with cyt bGlu residues, contributing to its selectivity .

Controversy Over Initial Target

Although designed to inhibit Plasmodium NADH dehydrogenase (NDH2), this compound’s antimalarial efficacy stems from Complex III inhibition:

- NDH2 knockout studies: P. falciparum survives without NDH2, ruling it out as the primary target .

- Resistance mutations: Observed in cyt b (Complex III) but not NDH2 .

Structural Insights from Cryo-EM

The 2.8 Å resolution cryo-EM structure of Btbc1/CK-2-68 (PDB: 6ZFT) clarifies binding ambiguities:

科学的研究の応用

Efficacy Against Malaria

CK-2-68 has demonstrated potent activity against various strains of Plasmodium falciparum, including multidrug-resistant lines. Key findings from research indicate:

- Inhibition Constants : this compound exhibits an IC50 value of approximately 16 nM against PfNDH2 and 31 nM against the 3D7 strain of P. falciparum. This level of potency positions this compound as a promising candidate for further development in malaria treatment .

- Animal Studies : In vivo studies using murine models infected with Plasmodium berghei showed that this compound could clear parasitemia effectively, indicating its potential for therapeutic use .

Comparative Analysis of Antimalarial Activity

The following table summarizes the comparative efficacy of this compound against other antimalarial compounds:

| Compound | Target | IC50 (nM) | Resistance Profile |

|---|---|---|---|

| This compound | PfNDH2 / Complex III | 16 | Active against resistant strains |

| Atovaquone | Cytochrome bc1 | ~13 | Resistance observed in some strains |

| Stigmatellin | Cytochrome bc1 | ~20 | Limited resistance reported |

Case Studies and Research Findings

- Structural Studies : Cryo-electron microscopy has provided insights into how this compound binds to Complex III, revealing structural details that inform its selective action against Plasmodium. Mutations in the cyt b subunit have been linked to resistance mechanisms, highlighting the need for ongoing research into mutation profiles and their implications for treatment efficacy .

- Metabolomics Approach : A targeted metabolomics study indicated that this compound disrupts pyrimidine biosynthesis within Plasmodium, further elucidating its mechanism of action. The compound's ability to induce rapid depolarization of mitochondrial membrane potential underscores its potent inhibitory effects at low concentrations .

- Resistance Mechanisms : Selection experiments have identified mutations conferring resistance to this compound, primarily localized around the Q P site of cyt b subunit. Understanding these mutations is critical for developing next-generation antimalarials that can circumvent resistance .

作用機序

CK-2-68 exerts its effects by specifically targeting the quinol oxidation site of Complex III in the mitochondrial respiratory chain of Plasmodium falciparum . This binding arrests the motion of the iron-sulfur protein subunit, leading to the inhibition of the mitochondrial respiratory chain and ultimately causing the death of the parasite . The inhibition mechanism of this compound is similar to that of other Complex III inhibitors, such as atovaquone, stigmatellin, and UHDBT .

類似化合物との比較

CK-2-68 is unique in its selective inhibition of PfNDH2, making it a valuable tool in antimalarial research . Similar compounds include atovaquone, stigmatellin, and UHDBT, which also target the mitochondrial respiratory chain but may have different binding sites and mechanisms of action . This compound’s specificity for PfNDH2 and its potent antimalarial activity set it apart from these other compounds .

生物活性

CK-2-68 is a bisaryl quinolone compound developed primarily as an antimalarial agent targeting the Plasmodium species responsible for malaria. Its mechanism of action involves inhibition of the mitochondrial respiratory chain, specifically targeting Complex III. This article delves into the biological activity of this compound, summarizing research findings, case studies, and relevant data.

This compound was designed to inhibit the alternate NADH dehydrogenase in the Plasmodium respiratory chain. Recent studies have shown that it binds selectively to the quinol oxidation site of Complex III, which is crucial for mitochondrial function in the parasite. This binding disrupts electron transport, leading to a collapse of mitochondrial function and ultimately causing parasite death .

Key Findings:

- Binding Site : this compound binds to the Q_P site of Complex III, affecting the motion of the iron-sulfur protein subunit .

- Resistance Mechanisms : Mutations in Complex III can confer resistance to this compound, highlighting the importance of this target in drug development .

Efficacy Against Plasmodium falciparum

This compound exhibits potent antimalarial activity, particularly against multidrug-resistant strains of P. falciparum. The compound has demonstrated submicromolar effective concentration (EC50) levels, indicating strong efficacy.

Inhibition Data

| Target | IC50 (nM) | Comments |

|---|---|---|

| P. falciparum | 31 | Effective against wild-type strains |

| Multidrug-resistant strains | 23 ± 5 | Active against atovaquone-resistant strains |

| Yeast DHODH | >100 μM | No significant activity observed |

Case Studies and Experimental Results

- In Vitro Studies :

- Metabolomic Analysis :

- Resistance Selection Experiments :

Comparative Analysis with Other Antimalarials

This compound has been compared with other antimalarial agents such as atovaquone and stigmatellin. The following table summarizes these comparisons:

| Compound | Target | IC50 (nM) | Mechanism |

|---|---|---|---|

| This compound | Complex III | 31 | Inhibition at Q_P site |

| Atovaquone | Complex III | 13 | Similar binding site |

| Stigmatellin | Complex III | 1 | Stronger inhibitor |

特性

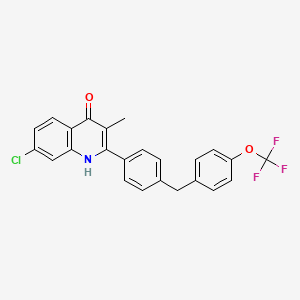

IUPAC Name |

7-chloro-3-methyl-2-[4-[[4-(trifluoromethoxy)phenyl]methyl]phenyl]-1H-quinolin-4-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H17ClF3NO2/c1-14-22(29-21-13-18(25)8-11-20(21)23(14)30)17-6-2-15(3-7-17)12-16-4-9-19(10-5-16)31-24(26,27)28/h2-11,13H,12H2,1H3,(H,29,30) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GGVLPENGSGQOOU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(NC2=C(C1=O)C=CC(=C2)Cl)C3=CC=C(C=C3)CC4=CC=C(C=C4)OC(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H17ClF3NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

443.8 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: How does the structure of 7-chloro-3-methyl-2-[4-[[4-(trifluoromethoxy)phenyl]methyl]phenyl]-1H-quinolin-4-one (CK-2-68) impact its interaction with the cytochrome bc1 complex?

A: While the precise binding interactions are still under investigation, molecular docking studies suggest that this compound binds to the quinol oxidation (Qo) pocket of PfCytB, a subunit of the cytochrome bc1 complex []. This binding interaction disrupts electron transfer within the complex, ultimately impacting essential metabolic processes like pyrimidine synthesis and hindering parasite growth [, ].

Q2: Has resistance to 7-chloro-3-methyl-2-[4-[[4-(trifluoromethoxy)phenyl]methyl]phenyl]-1H-quinolin-4-one (this compound) been observed?

A: Although not directly related to this compound resistance, studies have identified mutations in the PfCytB Qo pocket that confer resistance to atovaquone, another antimalarial drug targeting the cytochrome bc1 complex []. Interestingly, these atovaquone-resistant mutants displayed little change or even increased sensitivity to this compound, suggesting potential avenues for combating drug resistance by utilizing combinations of mtETC inhibitors [].

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。